

A Spectroscopic Comparison of Methyl 5-amino-2-hydroxybenzoate and Its Precursors

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Compound of Interest

Compound Name:	Methyl 5-amino-2-hydroxybenzoate
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A Comprehensive Guide for Researchers and Drug Development Professionals

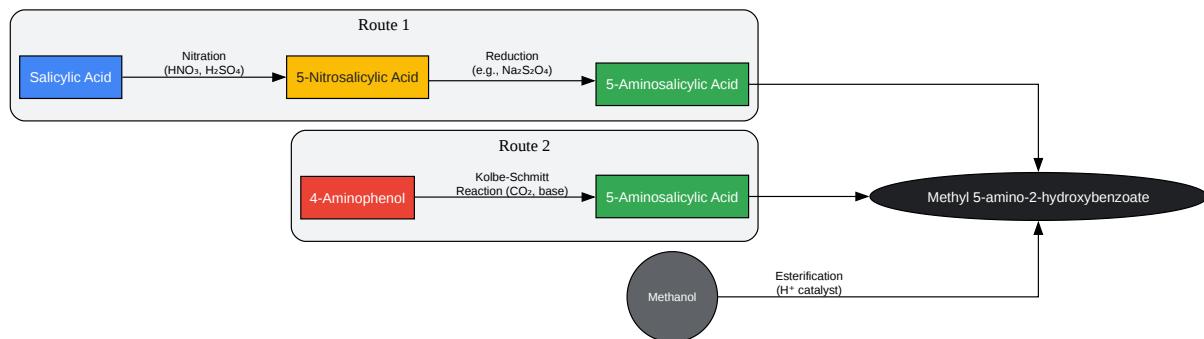
This guide provides a detailed spectroscopic comparison of **Methyl 5-amino-2-hydroxybenzoate** with its key precursors: 4-aminophenol, salicylic acid, and methyl salicylate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis by presenting objective experimental data in a clear and comparative format.

Introduction

Methyl 5-amino-2-hydroxybenzoate is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Understanding its spectroscopic characteristics in relation to its precursors is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a comparative analysis of the Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data for these compounds.

Synthetic Pathways

Methyl 5-amino-2-hydroxybenzoate can be synthesized from common starting materials like salicylic acid or 4-aminophenol through multi-step reaction sequences. The following diagram illustrates the primary synthetic routes.



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Caption: Synthetic pathways to **Methyl 5-amino-2-hydroxybenzoate**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Methyl 5-amino-2-hydroxybenzoate** and its precursors.

Infrared (IR) Spectroscopy

Compound	Key IR Absorptions (cm ⁻¹)
Methyl 5-amino-2-hydroxybenzoate	~3470, ~3380 (N-H stretch), ~3100 (O-H stretch, broad), ~1680 (C=O stretch, ester), ~1620, ~1580 (C=C stretch, aromatic), ~1250 (C-O stretch)
4-Aminophenol	~3400-3200 (N-H and O-H stretches), ~1600, ~1510 (C=C stretch, aromatic), ~1240 (C-O stretch)[1][2][3][4]
Salicylic Acid	~3233 (O-H stretch, phenol), ~3000-2500 (O-H stretch, carboxylic acid, very broad), ~1660 (C=O stretch, carboxylic acid), ~1610, ~1480 (C=C stretch, aromatic)[5][6][7]
Methyl Salicylate	~3200 (O-H stretch, broad), ~2955 (C-H stretch, sp ³), ~1680 (C=O stretch, ester), ~1615, ~1585 (C=C stretch, aromatic), ~1250 (C-O stretch)[8][9][10][11]

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy (in CDCl₃)

Compound	Chemical Shift (δ , ppm) and Multiplicity
Methyl 5-amino-2-hydroxybenzoate	~10.5 (s, 1H, -OH), ~7.1 (d, 1H, Ar-H), ~6.8 (dd, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH ₃), ~3.6 (br s, 2H, -NH ₂)
4-Aminophenol	~6.6 (d, 2H, Ar-H), ~6.5 (d, 2H, Ar-H), ~4.5 (br s, 1H, -OH), ~3.5 (br s, 2H, -NH ₂) [5] [12] [13]
Salicylic Acid	~10.8 (br s, 1H, -COOH), ~7.9 (dd, 1H, Ar-H), ~7.5 (ddd, 1H, Ar-H), ~7.0 (dd, 1H, Ar-H), ~6.9 (ddd, 1H, Ar-H), -OH signal is often broad and may exchange. [14]
Methyl Salicylate	~10.74 (s, 1H, -OH), 7.81 (dd, 1H, Ar-H), 7.43 (ddd, 1H, Ar-H), 6.97 (dd, 1H, Ar-H), 6.87 (ddd, 1H, Ar-H), 3.93 (s, 3H, -OCH ₃) [2] [15] [16] [17]

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy (in CDCl₃)

Compound	Chemical Shift (δ , ppm)
Methyl 5-amino-2-hydroxybenzoate	~170 (C=O), ~150 (C-OH), ~140 (C-NH ₂), ~125, ~118, ~117, ~115 (Ar-C), ~52 (-OCH ₃)
4-Aminophenol	~148 (C-OH), ~140 (C-NH ₂), ~116 (Ar-CH), ~115 (Ar-CH) [18]
Salicylic Acid	~174 (C=O), ~161 (C-OH), ~136, ~130, ~119, ~118, ~115 (Ar-C) [19]
Methyl Salicylate	~170.5 (C=O), ~161.5 (C-OH), ~135.5, ~130.0, ~119.0, ~117.5, ~112.5 (Ar-C), ~52.0 (-OCH ₃) [16] [20] [21] [22]

Mass Spectrometry (MS) - Electron Ionization (EI)

Compound	Molecular Ion (M ⁺ , m/z)	Key Fragment Ions (m/z)
Methyl 5-amino-2-hydroxybenzoate	167	136 ([M-OCH ₃] ⁺), 108 ([M-COOCH ₃] ⁺)
4-Aminophenol	109	80 ([M-CHO] ⁺), 53[11][23][24]
Salicylic Acid	138	120 ([M-H ₂ O] ⁺), 92 ([M-H ₂ O-CO] ⁺)[1][25][26]
Methyl Salicylate	152	120 ([M-CH ₃ OH] ⁺), 92 ([M-CH ₃ OH-CO] ⁺)[27]

Experimental Protocols

Synthesis of Methyl 5-amino-2-hydroxybenzoate

Route 1: From Salicylic Acid

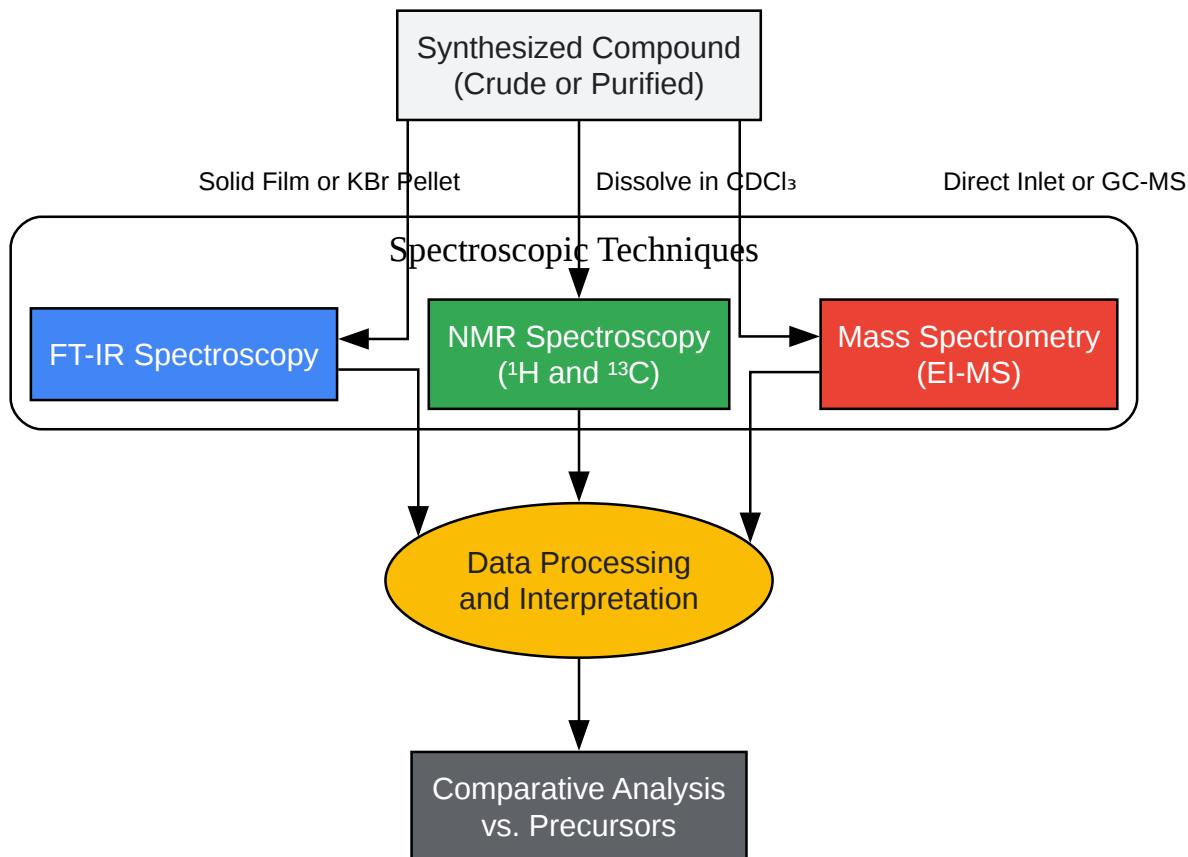
- Nitration of Salicylic Acid: Salicylic acid is treated with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to yield 5-nitrosalicylic acid.[28]
- Reduction of 5-Nitrosalicylic Acid: The nitro group of 5-nitrosalicylic acid is reduced to an amino group using a reducing agent such as sodium dithionite (Na₂S₂O₄) in an aqueous basic solution to form 5-aminosalicylic acid.[14][28][29]
- Esterification of 5-Aminosalicylic Acid: 5-Aminosalicylic acid is refluxed with methanol in the presence of a catalytic amount of concentrated sulfuric acid to yield **Methyl 5-amino-2-hydroxybenzoate**.

Route 2: From 4-Aminophenol

- Kolbe-Schmitt Reaction: 4-Aminophenol is carboxylated using carbon dioxide under pressure and in the presence of a base to produce 5-aminosalicylic acid.
- Esterification of 5-Aminosalicylic Acid: The resulting 5-aminosalicylic acid is then esterified with methanol as described in Route 1.

Spectroscopic Analysis Workflow

The following diagram outlines the general workflow for the spectroscopic analysis of the synthesized compounds.



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Caption: General workflow for spectroscopic analysis.

4.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

Solid samples were analyzed as a thin film on a salt plate or as a KBr pellet.[30] A background spectrum of the empty spectrometer was recorded. The sample was then placed in the beam path, and the spectrum was recorded over a range of $4000\text{-}400\text{ cm}^{-1}$.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-10 mg of the sample was dissolved in about 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. ^1H NMR and ^{13}C NMR

spectra were recorded on a spectrometer operating at a frequency of 400 MHz for protons.

4.2.3. Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) source. The sample was introduced directly into the ion source, and the resulting fragments were analyzed by a mass analyzer. The mass-to-charge ratios (m/z) of the molecular ion and significant fragment ions were recorded.

Conclusion

The spectroscopic data presented in this guide clearly differentiate **Methyl 5-amino-2-hydroxybenzoate** from its precursors. The appearance of signals corresponding to the methyl ester group in the IR, ¹H NMR, and ¹³C NMR spectra, along with the characteristic molecular ion peak in the mass spectrum, confirms the successful synthesis of the target compound. This comparative guide serves as a practical reference for the identification and characterization of **Methyl 5-amino-2-hydroxybenzoate** in a laboratory setting.

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